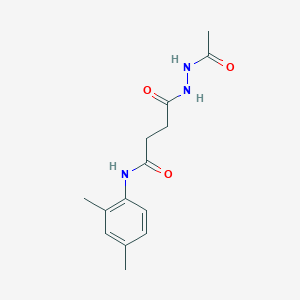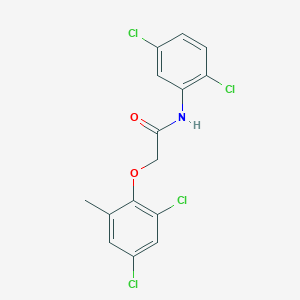![molecular formula C23H19ClN2O2 B3921494 2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3921494.png)
2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide
Descripción general
Descripción
2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as CEP-33779 and belongs to the class of benzoxazole derivatives.
Mecanismo De Acción
CEP-33779 exerts its effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. NF-κB is activated in response to various stimuli such as cytokines, growth factors, and stress, and its dysregulation has been implicated in the development and progression of various diseases including cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects. In cancer cells, CEP-33779 inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory cells, CEP-33779 reduces the production of pro-inflammatory cytokines and chemokines. In neurons, CEP-33779 promotes the survival and growth of neurons and protects them from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-33779 has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a well-defined chemical structure, which allows for accurate characterization and analysis. It also has a high degree of purity, which minimizes the potential for contamination and variability in experimental results. However, CEP-33779 also has some limitations. It is a relatively new compound, and its long-term effects and potential toxicity have not been fully evaluated. It is also expensive, which may limit its use in some laboratories.
Direcciones Futuras
There are several future directions for research on CEP-33779. One area of research is the development of more potent and selective inhibitors of NF-κB that can be used for cancer therapy and other diseases. Another area of research is the evaluation of the long-term effects and potential toxicity of CEP-33779. Finally, the potential applications of CEP-33779 in other fields such as infectious diseases and autoimmune disorders should be explored.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied for its potential applications in various fields such as cancer therapy, inflammation, and neurodegenerative diseases. In cancer therapy, CEP-33779 has been shown to inhibit the activity of a protein called NF-κB, which plays a crucial role in the development and progression of cancer. Inflammation is also regulated by NF-κB, and CEP-33779 has been shown to have anti-inflammatory properties. In neurodegenerative diseases, CEP-33779 has been shown to protect neurons from damage and promote their survival.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-2-15-3-7-17(8-4-15)23-26-20-14-19(11-12-21(20)28-23)25-22(27)13-16-5-9-18(24)10-6-16/h3-12,14H,2,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUCYFVCRWPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}hydrazinecarboxylate](/img/structure/B3921419.png)
![3-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B3921425.png)
![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3921443.png)

![3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3921454.png)
amino]ethanol hydrochloride](/img/structure/B3921465.png)
![(1S*,4S*)-2-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B3921475.png)
![ethyl N-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-beta-alaninate](/img/structure/B3921477.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-(2-methylphenyl)urea](/img/structure/B3921484.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B3921489.png)

![5-imino-2-isopropyl-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921504.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(2-methoxyphenoxy)-1-methylethyl]acetamide](/img/structure/B3921506.png)
![N'-{[2-(2-chloro-6-fluorophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3921508.png)